Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,5-dichlorophenyl group attached to a hexanoate chain with a keto group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate typically involves the esterification of 6-(2,5-dichlorophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and efficiency in the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The keto group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 6-(2,5-dichlorophenyl)-6-oxohexanoic acid.
Reduction: 6-(2,5-dichlorophenyl)-6-hydroxyhexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The compound’s keto group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The dichlorophenyl group may also contribute to the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate can be compared with other similar compounds such as:
Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate: Differing only in the position of the chlorine atoms on the phenyl ring, this compound may exhibit different reactivity and biological activity.
Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate: The substitution of chlorine with fluorine can significantly alter the compound’s chemical properties and interactions with biological targets.
Ethyl 6-(2,5-dichlorophenyl)-5-oxohexanoate: A positional isomer with the keto group at the fifth position, which may result in different chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)11-9-10(15)7-8-12(11)16/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMXJTDHCXJDOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645752 |
Source
|
Record name | Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-14-8 |
Source
|
Record name | Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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